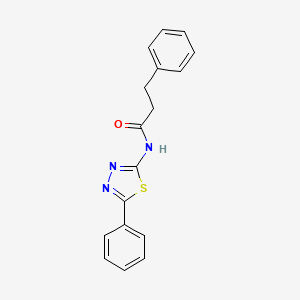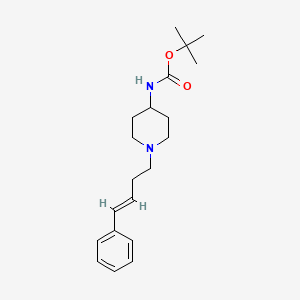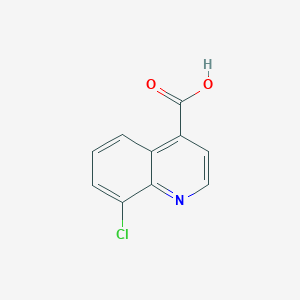![molecular formula C11H15FN2O B3011120 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline CAS No. 1342215-87-5](/img/structure/B3011120.png)
2-Fluoro-4-[(morpholin-4-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-[(morpholin-4-yl)methyl]aniline, also known as FMMA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of anilines and is characterized by the presence of a fluorine atom and a morpholine group in its structure.
Applications De Recherche Scientifique
Synthesis of Antimicrobial Agents
- 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including Schiff bases and thiazolidinone derivatives, exhibited good antitubercular activities, indicating their potential use in developing new antimicrobial agents (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Molecular Docking and Antimicrobial Activity
- Novel aniline derivatives of this compound have been designed and synthesized for antimicrobial applications. These compounds have shown significant activity against bacterial and fungal strains, with molecular docking studies providing insights into their potential as antimicrobial agents (Subhash & Bhaskar, 2020).
Catalysis in Aromatic Nucleophilic Substitution Reactions
- This compound has been used to study the catalysis of aromatic nucleophilic substitution reactions. These studies are crucial in understanding the role of amine salts in facilitating chemical reactions, which is essential for developing new synthetic methodologies (Hirst & Onyido, 1984).
Synthesis of Quinazoline and Fused Isoindolinone Scaffolds
- The compound has been used as a monodentate transient directing group in the Ruthenium(II)-catalyzed synthesis of quinazoline and fused isoindolinone scaffolds. This application demonstrates its utility in facilitating complex organic transformations for pharmaceutical and material science research (Wu et al., 2021).
Synthesis of Dopamine Receptor Antagonists
- Chiral alkoxymethyl morpholine analogs of this compound have been synthesized and identified as potent and selective antagonists of the dopamine D4 receptor. This research is significant for the development of new treatments for neurological and psychiatric disorders (Witt et al., 2016).
Electrochemical Fluorination of N-containing Carboxylic Acids
- The compound has been utilized in the electrochemical fluorination of N-containing carboxylic acids, demonstrating its importance in the field of fluorine chemistry and its applications in pharmaceuticals and agrochemicals (Takashi et al., 1998).
Development of Anion Exchange Membranes for Fuel Cells
- A morpholinium-functionalized poly(ether sulfone) incorporating this compound has been synthesized for use as an anion exchange membrane in alkaline fuel cells. This application highlights the compound's role in advancing renewable energy technologies (Hahn, Won, & Kim, 2013).
Propriétés
IUPAC Name |
2-fluoro-4-(morpholin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-10-7-9(1-2-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXTWZMONIFHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3011041.png)
![6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011042.png)
![7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3011043.png)
![6-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B3011045.png)
![[1-(difluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B3011046.png)
![4-methoxy-2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3011048.png)

![N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011050.png)

![4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid](/img/structure/B3011053.png)


